3-(Pyridine-3-sulfonamido)propanoic acid
Overview
Description
3-(Pyridine-3-sulfonamido)propanoic acid is an organic compound with the molecular formula C8H10N2O4S It is characterized by the presence of a pyridine ring attached to a sulfonamide group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-3-sulfonamido)propanoic acid typically involves the following steps:
Sulfonation of Pyridine: Pyridine is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming pyridine-3-sulfonyl chloride.
Amidation: The pyridine-3-sulfonyl chloride is then reacted with beta-alanine in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridine-3-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-(Pyridine-3-sulfonamido)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group, which is known to interact with biological macromolecules.
Materials Science: It is investigated for its role in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and gas storage.
Mechanism of Action
The mechanism by which 3-(Pyridine-3-sulfonamido)propanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of enzymes or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonamide: Lacks the propanoic acid moiety but shares the sulfonamide group.
3-(Pyridine-3-yl)propanoic acid: Lacks the sulfonamide group but has the pyridine and propanoic acid moieties.
Uniqueness
3-(Pyridine-3-sulfonamido)propanoic acid is unique due to the combination of the sulfonamide and propanoic acid groups attached to the pyridine ring. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(pyridin-3-ylsulfonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c11-8(12)3-5-10-15(13,14)7-2-1-4-9-6-7/h1-2,4,6,10H,3,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSNIKKDNRTMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016775-40-8 | |
Record name | 3-(pyridine-3-sulfonamido)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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